molecular formula C14H17NO2 B175240 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile CAS No. 141333-36-0

3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile

Cat. No.: B175240
CAS No.: 141333-36-0
M. Wt: 231.29 g/mol
InChI Key: KOIFVFCAXJUKHG-UHFFFAOYSA-N
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Description

3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile is an organic compound with a unique structure that includes a cyclopentyloxy group and a methoxy group attached to a phenylacetonitrile backbone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile typically involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with a cyclopentyl compound in the presence of a carbonate salt and a suitable solvent . The reaction conditions often require anhydrous environments and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy and cyclopentyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are frequently used.

    Substitution: Substitution reactions often require strong bases or acids as catalysts, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, aldehydes, and substituted phenylacetonitriles.

Scientific Research Applications

3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as inhibitors of tumor necrosis factor-alpha (TNF-α) production, which plays a role in inflammatory responses . The molecular targets and pathways involved include the modulation of cytokine production and signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry.

Properties

IUPAC Name

2-(3-cyclopentyloxy-4-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-16-13-7-6-11(8-9-15)10-14(13)17-12-4-2-3-5-12/h6-7,10,12H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIFVFCAXJUKHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC#N)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 3-cyclopentyloxy-4-methoxybenzyl chloride (119 grams, 0.49 mol), 120 milliliters of methylene chloride, KCN (70.7 grams, 1.09 mol), benzyltriethylammonium chloride (35 grams, 0.015 mol) and water (120 milliliters) was stirred vigorously at room temperature for 48 hours. The reaction mixture was diluted with methylene chloride and the layers were separated. The methylene chloride solution was extracted several times with water and evaporated to yield 3-cyclopentyloxy-4-methoxyphenylacetonitrile (109 grams, 95%) for the subsequent transformation.
Quantity
119 g
Type
reactant
Reaction Step One
Name
Quantity
70.7 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
35 g
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-cyclopentyloxy-4-methoxybenzaldehyde (20 g, 90.8 mmol) in acetonitrile (100 mL) was added lithium bromide (15 g, 173 mmol) followed by the dropwise addition of trimethylsilylchloride (17.4 mL, 137 mmol). After 15 min, the reaction mixture was cooled to 0° C., 1,1,3,3-tetramethyldisiloxane (26.7 mL, 151 mmol) was added dropwise and the resulting mixture was allowed to warm to room temperature. After stirring for 3 h, the mixture was separated into two layers. The lower layer was removed, diluted with methylene chloride and filtered through Celite®. The filtrate was concentrated under reduced pressure, dissolved in methylene chloride and refiltered. The solvent was removed in vacuo to provide a light tan oil. To a solution of this crude a-bromo-3-cyclopentyloxy-4-methoxytoluene in dimethylformamide (160 mL) under an argon atmosphere was added sodium cyanide (10.1 g, 206 mmol) and the resulting mixture was stirred at room temperature for 18 h, then poured into cold water (600 mL) and extracted three times with ether. The organic extract was washed three times with water, once with brine and was dried (K2CO3). The solvent was removed in vacuo and the residue was purified by flash chromatography (silica gel, 10% ethyl acetate/hexanes) to provide an off-white solid (m.p. 32-34° C.); an additional quantity of slightly impure material also was isolated.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17.4 mL
Type
reactant
Reaction Step Two
Quantity
26.7 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10.1 g
Type
reactant
Reaction Step Four
Quantity
160 mL
Type
solvent
Reaction Step Four
Name
Quantity
600 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A 12 liter round bottom flask equipped with an overhead stirrer, and a distillation apparatus was flushed with nitrogen. The flask was charged with 4-chloromethyl-2-cyclopentyloxy-1-methoxybenzene (519 g, 2.15 mol, 1.0 equivalents) in a solution of toluene and t-butyl methyl ether. The reaction was concentrated under reduce pressure to a residue. To the 12 liter flask was charged DMF (1.44 kg) and sodium cyanide (142 g, 2.9 mol, 1.35 equivalents). The reaction was heated to 55° C. for 6 hours or until deemed complete by the disappearance of the benzyl chloride. The reaction was concentrated under reduced pressure to a residue. To the flask was charged t-butyl methyl ether (2.30 kg) and deionized water (800 mL). The contents of the flask were vigorously stirred, and allowed to settle. The top organic layer was isolated, washed three times with deionized water (3×800 mL), and concentrated under atmospheric pressure to a residue. To the flask was added acetonitrile (1.26 kg) and the distillation was continued until an additional 400 mL of solvent was collected. The product, 4-cyanomethyl-2-cyclopentyloxy-1-methoxybenzene, was isolated as a solution in acetonitrile (92.2% yield). This was used directly in the next step.
Quantity
519 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
142 g
Type
reactant
Reaction Step Three
Name
Quantity
1.44 kg
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture of 3-cyclopentyloxy-4-methoxybenzyl chloride (119 grams, 0.49 mol), 120 milliliters of methylene chloride, KCN (70.7 grams, 1.09 mol), benzyltriethylammonium chloride (35 grams, 0.015 mol) and water (120 milliliters) was stirred vigorously at room temperature for 48 hours. The reaction mixture was diluted with. methylene chloride and the layers were separated. The methylene chloride solution was extracted several times with water and evaporated to yield 3-cyclopentyloxy-4-methoxyphenylacetonitrile (109 grams, 95%) for the subsequent transformation.
Quantity
119 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
70.7 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
catalyst
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

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